molecular formula C13H11NO B1313639 1-(4-Pyridin-2-yl-phenyl)-ethanone CAS No. 173681-56-6

1-(4-Pyridin-2-yl-phenyl)-ethanone

Cat. No. B1313639
M. Wt: 197.23 g/mol
InChI Key: XZDWLOSWXCFTNO-UHFFFAOYSA-N
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Description

1-(4-Pyridin-2-yl-phenyl)-ethanone, also known as 4-pyridyl-1-phenylethanone, is a heterocyclic compound with a chemical formula of C11H10NO. It is a derivative of the aromatic compound phenylacetone, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. The compound has been studied in a variety of scientific fields, such as organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antiviral and Antimicrobial Applications

1-(4-Pyridin-2-yl-phenyl)-ethanone derivatives have shown promise in the field of antiviral and antimicrobial research. For instance, compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone exhibited notable anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006). Similarly, derivatives synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone displayed antibacterial activity, indicating their potential in combating bacterial infections (C.Merugu et al., 2010).

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of various heterocyclic compounds using 1-(4-Pyridin-2-yl-phenyl)-ethanone. For example, the synthesis of pyridine derivatives was successfully achieved, demonstrating the versatility of this compound in organic synthesis (Kopchuk et al., 2017). This versatility extends to the synthesis of pyrimidine imines and thiazolidinones, highlighting its role in producing a range of organic compounds (C.Merugu et al., 2010).

Corrosion Inhibition

The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone has been studied for its corrosion inhibition efficiency, indicating its potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).

Catalytic Properties

Some derivatives of 1-(4-Pyridin-2-yl-phenyl)-ethanone have been examined for their catalytic properties. For instance, a study involving the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlighted its potential in catalysis (Liu et al., 2017).

ConclusionThe chemical compound 1-(4-Pyridin-2-yl-phenyl)-ethanone and its derivatives exhibit a broad range of applications in scientific research, including antiviral and antibacterial activities, the synthesis of various heterocyclic compounds, corrosion inhibition, and catalytic properties. These diverse applications highlight its significance in the field of chemistry

Scientific Research Applications of 1-(4-Pyridin-2-yl-phenyl)-ethanone

Antiviral and Antimicrobial Research

  • Derivatives of 1-(4-Pyridin-2-yl-phenyl)-ethanone have shown potential in antiviral and antimicrobial research. Compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone demonstrated anti-HSV1 and anti-HAV-MBB activities, suggesting their utility in antiviral therapies (Attaby et al., 2006).

  • Another study highlighted the antibacterial activity of compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, indicating their potential application in combating bacterial infections (C.Merugu et al., 2010).

Synthesis of Heterocyclic Compounds

  • The versatility of 1-(4-Pyridin-2-yl-phenyl)-ethanone in organic synthesis is evident in the synthesis of pyridine derivatives (Kopchuk et al., 2017).

  • Additionally, this compound facilitated the synthesis of pyrimidine imines and thiazolidinones, further demonstrating its role in producing a range of organic compounds (C.Merugu et al., 2010).

Corrosion Inhibition

  • The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone was studied for its corrosion inhibition efficiency, showing potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).

Catalytic Properties

  • Some derivatives have been examined for their catalytic properties. For example, a study on the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlights the potential of these compounds in catalysis (Liu et al., 2017).

properties

IUPAC Name

1-(4-pyridin-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDWLOSWXCFTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450056
Record name 1-(4-pyridin-2-yl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyridin-2-yl-phenyl)-ethanone

CAS RN

173681-56-6
Record name 1-(4-pyridin-2-yl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 21 ml of a 3M methyl magnesium bromide-diethyl ether solution was added dropwise to a solution of 3.10 g of 4-(2-pyridyl)benzonitrile in 120 ml of dichloromethane under ice-cooling in a nitrogen atmosphere, the mixture was stirred at room temperature for 20 hours. After the reaction, an aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture, followed by stirring of the resulting mixture. The ethyl acetate layer was separated from the reaction mixture, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (ethyl acetate:hexane=1:2) to obtain the crude desired compound as crystals. Further, the crude compound was washed with diisopropyl ether-hexane to obtain 1.56 g of the desired compound.
Name
methyl magnesium bromide diethyl ether
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3.1 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Hossian, MK Manna, K Manna, R Jana - Organic & Biomolecular …, 2017 - pubs.rsc.org
Over the past few decades, an impressive array of C–H activation methodology has been developed for organic synthesis. However, due to the inherent inertness of the C–H bonds (eg …
Number of citations: 33 pubs.rsc.org
J Paris - 2019 - core.ac.uk
Due to the growing need for sustainable technologies and integration of biocatalysis in chemical cascades and one-pot processes the use of the right solvent system is of high …
Number of citations: 3 core.ac.uk
ASC Tsai - 2011 - search.proquest.com
Chapter 1. A sequence of research projects beginning with studies in diastereoselective C–H bond functionalization applied to the synthesis of (-)-incarvaillateine to the Rh (III) …
Number of citations: 3 search.proquest.com
Q Shuai - 2011 - escholarship.mcgill.ca
Ce manuscrit de thèse présente l'étude de la fonctionnalisation de liaisons CH aryliques catalysée par des complexes de métaux de transition en présence d'un oxydant. Dans une …
Number of citations: 4 escholarship.mcgill.ca

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